5-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid
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Overview
Description
5-(3,5-Dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid typically involves multiple steps. One common approach is the reaction of 3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl derivatives with morpholine and benzoic acid derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new alkylated derivatives.
Scientific Research Applications
5-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl derivatives: These compounds share the core tricyclic structure but differ in their substituents.
Morpholine derivatives: Compounds containing the morpholine ring, which exhibit similar chemical reactivity and biological activity.
Uniqueness
5-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid is unique due to the combination of its tricyclic core and morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-2-morpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-18-16-11-1-2-12(9-11)17(16)19(24)22(18)13-3-4-15(14(10-13)20(25)26)21-5-7-27-8-6-21/h1-4,10-12,16-17H,5-9H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAZNOBXQANDNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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